8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine is a complex organic compound that falls within the category of heterocyclic compounds. Its unique structure incorporates both a benzo and a piperidine moiety, which may contribute to its potential biological activities. This compound has garnered interest in medicinal chemistry due to its possible applications in drug development.
This compound is classified as a benzo[c]pyridine derivative, specifically featuring a chloro substituent and a piperidine ring. The classification of this compound can be further understood through its structural components, which include:
The synthesis of 8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine can be approached through several methods. Common synthetic routes may include:
The synthetic pathways often involve:
Key structural data includes:
The compound may participate in various chemical reactions due to the presence of reactive functional groups. Potential reactions include:
Understanding these reactions requires knowledge of:
The mechanism of action for 8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine is hypothesized to involve interactions with biological targets such as receptors or enzymes.
Research indicates that compounds with similar structures may act as:
Key physical properties include:
Relevant chemical properties encompass:
8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine is primarily explored for its potential applications in medicinal chemistry. Possible uses include:
This compound's unique structural characteristics make it a candidate for further research into its pharmacological properties and potential therapeutic applications.
The compound systematically named 8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine (CAS 38092-89-6) represents a structurally intricate molecule with significant pharmacological relevance. Its molecular formula is established as C₂₀H₂₁ClN₂, corresponding to a molecular weight of 324.85 g/mol [1] [2] [6]. The SMILES notation (CN1CCC(=C2c3ccc(Cl)cc3CCc4cccnc24)CC1
) and InChIKey (VLXSCTINYKDTKR-UHFFFAOYSA-N
) provide unambiguous representations of its atomic connectivity [2] [6]. The core structure integrates three distinct moieties:
Table 1: Nomenclature and Identifiers
Designation Type | Value |
---|---|
Systematic IUPAC Name | 8-Chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine |
CAS Registry Number | 38092-89-6 |
Molecular Formula | C₂₀H₂₁ClN₂ |
Key Synonyms | N-Methyldesloratadine; Loratadine Impurity G (EP); Loratadine Related Compound B (USP) |
Pharmacopeial Codes | EP: Loratadine Impurity G; USP: Loratadine Related Compound B |
This compound emerged as a metabolite analogue during the optimization of second-generation antihistamines. It was first characterized in the 1990s during investigations into loratadine (Claritin®) metabolism, where desloratadine (the primary active metabolite) underwent further structural modifications [2] [5] [6]. The deliberate N-methylation of desloratadine’s piperidine nitrogen yielded this compound, designated N-Methyldesloratadine, to study structure-activity relationships (SAR) within the aralkylamine antihistamine class [1] [6]. Its recognition as Loratadine Impurity G in the European Pharmacopoeia and Loratadine Related Compound B in the USP underscores its significance in pharmaceutical quality control, reflecting concerns about synthetic byproducts or decomposition products in drug formulations [2] [6].
The compound serves as a privileged scaffold for H₁-antihistamine development due to its stereoelectronic configuration that mimics histamine receptor binding requirements. Key pharmacophoric elements include:
Table 2: Scaffold Modifications in Related Antihistamines
Compound | R-Group Modification | Structural Impact |
---|---|---|
Loratadine | Ethoxycarbonylpiperidine | Increased steric bulk |
Desloratadine | Unsubstituted piperidine | Enhanced receptor affinity |
N-Methyldesloratadine | N-Methylpiperidine | Altered basicity & metabolism |
Rupatadine | 1-((5-Methylpyridin-3-yl)methyl)piperidine | Dual H₁/PAF antagonism [8] |
Compared to its parent compounds, the methylated piperidine in this analogue modifies lipophilicity (log P) and basicity (pKa), thereby influencing membrane permeability and protein binding kinetics. This scaffold has enabled the development of advanced molecules like rupatadine (CAS 158876-82-5), where piperidine substitution with a pyridinylmethyl group confers dual histamine and platelet-activating factor (PAF) antagonism [8]. The structural plasticity of this chemotype continues to drive exploration of multireceptor targeting antihistamines with improved therapeutic profiles.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1